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Compound of Interest

Compound Name: Methionylphenylalanine

CAS No.: 14492-14-9

Cat. No.: B079014

Get Quote

Abstract
This application note details a robust Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) protocol for the separation and quantification of the dipeptide

Methionylphenylalanine (Met-Phe). Designed for drug development and pharmacokinetic

profiling, this method overcomes common challenges associated with hydrophobic dipeptides,

specifically methionine oxidation and phenyl-ring stacking interactions. The protocol utilizes a

C18 stationary phase with a trifluoroacetic acid (TFA) ion-pairing system to achieve baseline

resolution (

) and high sensitivity (LOD

ng/mL).

Introduction & Molecule Profile
Methionylphenylalanine (Met-Phe) is a hydrophobic dipeptide often utilized as a model

substrate for peptide transporters (e.g., PepT1) and as a precursor in pharmaceutical

synthesis. Its analysis requires careful consideration of two distinct physicochemical properties:
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Hydrophobicity: Both Methionine (Met) and Phenylalanine (Phe) side chains are non-polar,

necessitating a higher organic content for elution compared to hydrophilic peptides.

Oxidative Instability: The thioether group in Methionine is susceptible to oxidation, forming

Methionine Sulfoxide (Met(O)-Phe), which elutes earlier than the native parent peptide.

Physicochemical Data
Parameter Value

Chromatographic
Implication

Molecular Weight 296.39 g/mol
Suitable for UV and MS

detection (m/z 297.4 [M+H]+).

Isoelectric Point (pI) ~5.5

Zwitterionic at neutral pH;

requires acidic pH for

retention.

Hydrophobicity (GRAVY) Positive (Hydrophobic)
Strong retention on alkyl-

bonded phases (C18/C8).

UV Absorption
214 nm (Peptide bond), 257

nm (Phe)

Dual-wavelength monitoring

allows purity confirmation.

Method Development Strategy
The separation strategy relies on Ion-Pairing Reversed-Phase Chromatography. At low pH (pH

< 3.0), the carboxylic acid terminus is protonated (neutral), and the amino terminus is

protonated (positive). The addition of TFA acts as an anionic counter-ion, forming a neutral ion

pair with the peptide, which enhances retention and peak symmetry on the hydrophobic C18

surface.

Mechanistic Workflow
The following diagram illustrates the decision logic used to select the critical method

parameters.
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Target: Met-Phe Separation

Stationary Phase Selection
(Hydrophobic Interaction)

Mobile Phase Selection
(Ion Suppression)

Detection Optimization
(Sensitivity vs. Selectivity)

C18 Column (End-capped)
Prevents silanol tailing

High Hydrophobicity

Acidic pH (< 3.0)
0.1% TFA or Formic Acid

Protonate COOH

UV 214 nm (Primary)
UV 254 nm (Secondary)

Amide & Phenyl

Final Protocol:
C18, Gradient ACN/H2O + TFA

Click to download full resolution via product page

Figure 1: Method Development Decision Tree highlighting the selection of C18 chemistry and

acidic mobile phase to optimize Met-Phe retention.

Detailed Experimental Protocol
Instrumentation & Reagents[1][2][3][4][5][6][7][8][9]

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.

Column: Agilent Zorbax 300SB-C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (4.6

x 100 mm, 2.6 µm).

Note: 300Å pore size is preferred for peptides to prevent exclusion, though Met-Phe is

small enough for standard 80-100Å pores.

Reagents:

Acetonitrile (ACN), HPLC Grade (Sigma-Aldrich).

Water, Milli-Q (18.2 MΩ·cm).
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Trifluoroacetic Acid (TFA), Sequencing Grade (Thermo Fisher).

Met-Phe Standard (>98% purity).

Chromatographic Conditions
This gradient is optimized to separate Met-Phe from common impurities (Met, Phe, and Met-

sulfoxide-Phe).

Parameter Setting

Mobile Phase A 0.1% TFA in Water (v/v)

Mobile Phase B 0.1% TFA in Acetonitrile (v/v)

Flow Rate 1.0 mL/min

Column Temp 30°C (Controlled)

Injection Vol 10 - 20 µL

Detection
UV 214 nm (Quantification), 254 nm

(Confirmation)

Gradient Table:

Time (min) % Mobile Phase B Event

0.0 5% Equilibration / Loading

2.0 5% Isocratic Hold (Salt elution)

15.0 60%
Linear Gradient (Peptide

elution)

16.0 95% Wash Step

18.0 95% Wash Step

18.1 5% Re-equilibration

| 25.0 | 5% | End of Run |
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Sample Preparation (Standard & Biological)
Proper sample preparation is critical to prevent the oxidation of Methionine.

A. Standard Preparation:

Dissolve 1 mg Met-Phe in 1 mL of 10% ACN / 90% Water.

Crucial Step: Purge headspace with Nitrogen gas to prevent oxidation.

Store at -20°C.

B. Biological Sample Extraction (Plasma/Serum): Protein precipitation is recommended over

SPE for small dipeptides to maximize recovery, as dipeptides can sometimes break through

standard SPE cartridges.

Plasma Sample
(100 µL)

Add 300 µL Ice-Cold ACN
(1% Formic Acid)

Vortex 30s
Incubate -20°C 10min

Centrifuge
14,000 x g, 10 min Collect Supernatant Dilute 1:1 with

Mobile Phase A Inject to HPLC

Click to download full resolution via product page

Figure 2: Protein Precipitation Protocol for Met-Phe extraction from biological matrices.

Validation Parameters & Acceptance Criteria
This method should be validated according to ICH Q2(R1) guidelines.
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Parameter Acceptance Criteria Notes

Linearity (R²) > 0.999 Range: 1.0 – 100 µg/mL

Precision (RSD) < 2.0% Intra-day and Inter-day (n=6)

Accuracy (Recovery) 95% - 105% Spiked plasma samples

LOD / LOQ S/N > 3 / S/N > 10
Est. LOQ: 50 ng/mL (UV

214nm)

Resolution (

)
> 2.0

Between Met-Phe and Met(O)-

Phe

Troubleshooting & Critical Insights
The "Split Peak" Phenomenon (Oxidation)
If the Met-Phe peak appears as a doublet or has a pre-shoulder, it is likely Methionine

Sulfoxide.

Cause: Exposure to air or peroxides in solvents.

Solution: Use fresh Milli-Q water. Add 0.1% Thiodiglycol to the sample buffer as an

antioxidant if stability is poor.

Identification: The oxidized form (Met(O)-Phe) is more polar and will elute earlier (approx. 1-2

min before the main peak).

Peak Tailing
Cause: Secondary interactions between the free amine of the dipeptide and residual silanols

on the silica column.

Solution: Ensure TFA concentration is at least 0.05%.[1] If tailing persists, switch to a "End-

capped" column (e.g., Zorbax Eclipse Plus C18) which blocks silanol groups.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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